2-(3-Piridil)benzotiazol

Descripción general

Descripción

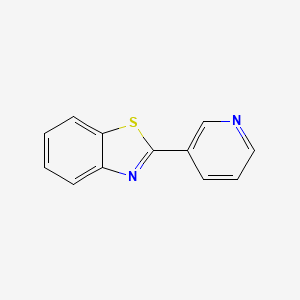

2-(3-Pyridyl)benzothiazole is a heterocyclic compound that consists of a benzothiazole ring fused with a pyridine ring. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and materials science. The unique structure of 2-(3-Pyridyl)benzothiazole allows it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial applications.

Aplicaciones Científicas De Investigación

Anticancer Properties

Research has highlighted the potential of 2-(3-Pyridyl)benzothiazole derivatives as anticancer agents. For instance, studies have demonstrated that modifications to the benzothiazole nucleus can enhance its efficacy against various cancer cell lines, including non-small cell lung cancer and epidermoid carcinoma. Compounds derived from this scaffold have shown to inhibit cell proliferation, induce apoptosis, and modulate inflammatory cytokines such as IL-6 and TNF-α, which are crucial in cancer progression .

Case Study: Compound B7

- Synthesis : A novel derivative known as compound B7 was synthesized and evaluated for its anticancer properties.

- Results : Compound B7 exhibited significant cytotoxicity against A431, A549, and H1299 cancer cell lines. It also reduced inflammatory cytokine levels and inhibited key signaling pathways (AKT and ERK), demonstrating dual anticancer and anti-inflammatory activities .

Antimicrobial Activity

The antimicrobial properties of 2-(3-Pyridyl)benzothiazole have also been extensively studied. Its derivatives have shown promising activity against various bacterial strains, including resistant pathogens. The mechanism often involves inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial replication .

Table: Antimicrobial Activity of 2-(3-Pyridyl)benzothiazole Derivatives

| Compound | Target Bacteria | MIC (µg/mL) | Mechanism of Action |

|---|---|---|---|

| Compound 3a | Staphylococcus aureus | 0.008 | Inhibition of DNA gyrase |

| Compound 3b | E. coli | 0.03 | Inhibition of topoisomerase IV |

| Compound B7 | Streptococcus pyogenes | 0.06 | Dual action on multiple targets |

Other Applications

In addition to its anticancer and antimicrobial properties, 2-(3-Pyridyl)benzothiazole derivatives have been investigated for their neuroprotective effects, anti-inflammatory actions, and potential use in treating viral infections such as HIV and SARS-CoV-2 . The versatility of this compound makes it a candidate for further exploration in pharmacological research.

Mecanismo De Acción

Target of Action

The primary target of 2-(3-Pyridyl)benzothiazole, also known as 2-(pyridin-3-yl)-1,3-benzothiazole, is the enzyme DprE1 . This enzyme plays a crucial role in the synthesis of arabinogalactan, an essential component of the cell wall of Mycobacterium tuberculosis . By inhibiting DprE1, 2-(3-Pyridyl)benzothiazole disrupts the formation of the bacterial cell wall, leading to the death of the bacteria .

Mode of Action

2-(3-Pyridyl)benzothiazole interacts with its target, DprE1, by binding to the enzyme’s active site . This binding inhibits the enzyme’s activity, preventing it from catalyzing the synthesis of arabinogalactan . As a result, the formation of the bacterial cell wall is disrupted, leading to the death of the bacteria .

Biochemical Pathways

The action of 2-(3-Pyridyl)benzothiazole affects the arabinogalactan biosynthesis pathway . By inhibiting DprE1, the compound prevents the conversion of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA), a critical step in the synthesis of arabinogalactan . This disruption leads to a deficiency in arabinogalactan, an essential component of the bacterial cell wall, resulting in the death of the bacteria .

Pharmacokinetics

The compound’s effectiveness against mycobacterium tuberculosis suggests that it has sufficient bioavailability to reach its target in the bacterial cell .

Result of Action

The primary result of 2-(3-Pyridyl)benzothiazole’s action is the death of Mycobacterium tuberculosis bacteria . By inhibiting the enzyme DprE1, the compound disrupts the synthesis of arabinogalactan, a critical component of the bacterial cell wall . This disruption leads to the death of the bacteria, making 2-(3-Pyridyl)benzothiazole a potential anti-tubercular agent .

Action Environment

The action of 2-(3-Pyridyl)benzothiazole is influenced by the environment within the bacterial cell, where the compound interacts with its target, DprE1 . The compound’s efficacy may also be affected by factors such as the presence of other substances that can interact with DprE1, the pH of the environment, and the presence of efflux pumps that can remove the compound from the bacterial cell

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Pyridyl)benzothiazole typically involves the condensation of 2-aminothiophenol with 3-pyridinecarboxaldehyde. This reaction is usually carried out in the presence of a catalyst, such as piperidine, and an appropriate solvent, such as ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the benzothiazole ring.

Industrial Production Methods: In an industrial setting, the synthesis of 2-(3-Pyridyl)benzothiazole can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. Additionally, microwave-assisted synthesis has been explored as a green chemistry approach to reduce reaction times and energy consumption .

Análisis De Reacciones Químicas

Types of Reactions: 2-(3-Pyridyl)benzothiazole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents such as halogens, alkyl halides, and amines.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid.

Reduction: Sodium borohydride in methanol.

Substitution: Bromine in chloroform for electrophilic substitution.

Major Products:

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of halogenated or alkylated derivatives

Comparación Con Compuestos Similares

- 2-(2-Pyridyl)benzothiazole

- 2-(4-Pyridyl)benzothiazole

- 2-(2-Hydroxyphenyl)benzothiazole

Comparison: 2-(3-Pyridyl)benzothiazole is unique due to the position of the pyridine ring, which influences its chemical reactivity and biological activity. Compared to 2-(2-Pyridyl)benzothiazole and 2-(4-Pyridyl)benzothiazole, the 3-pyridyl derivative exhibits different electronic properties and steric effects, leading to variations in its reactivity and interaction with biological targets. Additionally, 2-(2-Hydroxyphenyl)benzothiazole has a hydroxyl group that significantly alters its chemical behavior and applications .

Actividad Biológica

2-(3-Pyridyl)benzothiazole, an organic compound with the molecular formula C₁₂H₈N₂S, has garnered attention for its diverse biological activities. This compound features a pyridine ring at the 3-position of the benzothiazole structure, which significantly influences its chemical reactivity and biological interactions. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological applications, and relevant research findings.

Target Enzyme : The primary target of 2-(3-Pyridyl)benzothiazole is the enzyme DprE1 (decaprenylphosphoryl-β-D-ribose 20-epimerase), which plays a crucial role in the biosynthesis of arabinogalactan, a key component of the Mycobacterium tuberculosis cell wall.

Mode of Action : The compound binds to the active site of DprE1, inhibiting its activity and thereby leading to the death of Mycobacterium tuberculosis cells. This mechanism positions 2-(3-Pyridyl)benzothiazole as a potential candidate for anti-tubercular drug development.

Biological Activities

2-(3-Pyridyl)benzothiazole exhibits a range of biological activities, including:

- Antimicrobial Activity : It has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Its antimicrobial properties are attributed to its ability to disrupt bacterial cell wall synthesis by targeting specific enzymes .

- Anticancer Properties : Research indicates that derivatives of this compound can inhibit cancer cell proliferation in various cell lines, including A431 (skin cancer), A549 (lung cancer), and H1299 (non-small cell lung cancer). The compound's ability to induce apoptosis and inhibit cell migration underscores its potential as an anticancer agent .

- Anti-inflammatory Effects : Some studies have highlighted its dual action as both an anticancer and anti-inflammatory agent, reducing levels of inflammatory cytokines such as IL-6 and TNF-α in treated cells .

Research Findings and Case Studies

Several studies have explored the biological activity of 2-(3-Pyridyl)benzothiazole and its derivatives:

- Antitubercular Activity : A study demonstrated that 2-(3-Pyridyl)benzothiazole effectively inhibited Mycobacterium tuberculosis in vitro, with sufficient bioavailability to reach its target within bacterial cells. This finding supports further investigation into its use as an anti-tubercular drug .

- In Vitro Anticancer Studies : In one study, a series of benzothiazole derivatives were synthesized, including 2-(3-Pyridyl)benzothiazole. These compounds were evaluated for their anticancer properties, revealing significant inhibition of cell proliferation across multiple cancer cell lines. The lead compound exhibited IC50 values indicative of potent anticancer activity .

- Enzyme Inhibition : Another research effort focused on the inhibition of urease by benzothiazole derivatives, showing that certain compounds outperformed traditional inhibitors like hydroxyurea. This highlights the potential for 2-(3-Pyridyl)benzothiazole in treating conditions related to urease activity .

Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2-pyridin-3-yl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2S/c1-2-6-11-10(5-1)14-12(15-11)9-4-3-7-13-8-9/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUDNLVWBCWZIMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40284584 | |

| Record name | 2-(3-Pyridyl)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24821235 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

2612-72-8 | |

| Record name | 2-(3-Pyridyl)benzothiazole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37812 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(3-Pyridyl)benzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40284584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is unique about the reactivity of 2-(pyridin-3-yl)-1,3-benzothiazole with alkyl-substituted bis(trimethylsilyl)ketene acetals?

A1: The research article [] demonstrates that 2-(pyridin-3-yl)-1,3-benzothiazole reacts with alkyl-substituted bis(trimethylsilyl)ketene acetals in a unique manner. Unlike typical reactions where the benzothiazole ring might be involved, this compound exclusively undergoes activation at the pyridine nitrogen. This selective activation leads to the formation of 3-benzothiazolyl-1,4-dihydropyridine carboxylic acids, confirmed by single-crystal X-ray crystallography. This unusual reactivity pattern highlights the importance of considering the electronic and steric influences of substituents on heterocyclic systems.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.